TriMM

Description

Properties

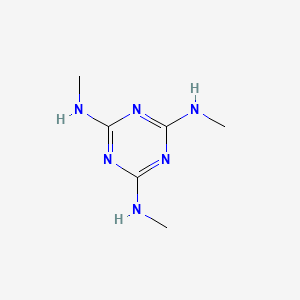

IUPAC Name |

2-N,4-N,6-N-trimethyl-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N6/c1-7-4-10-5(8-2)12-6(9-3)11-4/h1-3H3,(H3,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEXGKUJMFHVSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC(=N1)NC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182525 | |

| Record name | 2,4,6-Trimethylmelamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2827-46-5 | |

| Record name | 2,4,6-Trimethylmelamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2827-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trimethylmelamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002827465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TriMM | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Trimethylmelamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N',N''-trimethyl-1,3,5-triazine-2,4,6-triamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIMETHYLMELAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP2CDL28K7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Tripartite Motif (TRIM) Proteins in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system constitutes the first line of defense against invading pathogens. A critical component of this ancient and highly conserved system is the Tripartite Motif (TRIM) family of proteins.[1] Comprising over 80 members in humans, the TRIM family represents the largest subfamily of RING-type E3 ubiquitin ligases.[1][2] These proteins are characterized by a conserved N-terminal TRIM motif, which consists of a RING (Really Interesting New Gene) domain, one or two B-box domains, and a coiled-coil region.[3] The C-terminal domain is variable and confers substrate specificity.[3][4]

The RING domain endows most TRIM proteins with E3 ubiquitin ligase activity, enabling them to catalyze the transfer of ubiquitin or ubiquitin-like molecules (such as ISG15 and SUMO) to specific substrates.[1][2][5] This post-translational modification is a key regulatory mechanism in a vast array of cellular processes, and in the context of innate immunity, it is instrumental in orchestrating a robust and timely response to infection.[1] TRIM proteins are involved in diverse aspects of innate immunity, including the regulation of pattern recognition receptor (PRR) signaling, direct restriction of viral replication, and modulation of autophagy.[6][7] Many TRIM genes are themselves interferon-stimulated genes (ISGs), highlighting their integral role in the antiviral state.[8][9]

This technical guide provides an in-depth exploration of the multifaceted roles of TRIM proteins in innate immunity. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the molecular mechanisms, experimental methodologies, and quantitative data that underpin our current understanding of this critical protein family.

Core Mechanisms of TRIM Protein Function in Innate Immunity

TRIM proteins employ a variety of mechanisms to regulate innate immune responses, primarily leveraging their E3 ligase activity. These mechanisms can be broadly categorized into the regulation of signaling pathways, direct antiviral restriction, and modulation of autophagy.

Regulation of Innate Immune Signaling Pathways

TRIM proteins are pivotal regulators of signaling cascades initiated by pattern recognition receptors (PRRs), including Toll-like receptors (TLRs), RIG-I-like receptors (RLRs), and cytosolic DNA sensors like cGAS.[1][10] They can act as both positive and negative regulators, fine-tuning the immune response to prevent both insufficient and excessive inflammation.[1][2] This regulation is often achieved through the catalysis of specific ubiquitin linkages, such as K63-linked chains that promote signaling complex formation and K48-linked chains that target proteins for proteasomal degradation.[11]

The RLR pathway is crucial for the detection of viral RNA in the cytoplasm. A key activator of this pathway is TRIM25 , which mediates the K63-linked polyubiquitination of the N-terminal caspase activation and recruitment domains (CARDs) of RIG-I.[6][12][13] This ubiquitination is essential for the interaction of RIG-I with the mitochondrial antiviral-signaling protein (MAVS), a critical step in the induction of type I interferons (IFNs).[12][13] The interaction between the C-terminal PRY-SPRY domain of TRIM25 and the second CARD domain of RIG-I is a prerequisite for this ubiquitination event.[13]

Signaling Pathway of TRIM25-Mediated RIG-I Activation

Caption: TRIM25-mediated ubiquitination of RIG-I and subsequent IFN induction.

The cGAS-STING pathway is central to the detection of cytosolic DNA from both microbial and host sources. Several TRIM proteins have been implicated in the regulation of this pathway. For instance, TRIM14 , an interferon-stimulated gene, plays a crucial role in stabilizing cGAS.[10][14] In the absence of infection, cGAS is targeted for K48-linked ubiquitination and subsequent autophagic degradation mediated by the selective autophagy receptor p62.[10] Upon viral infection and IFN signaling, TRIM14 is upregulated and recruits the deubiquitinase USP14 to remove these ubiquitin chains from cGAS, thereby preventing its degradation and promoting a sustained antiviral response.[10][15]

Logical Relationship of TRIM14 in cGAS-STING Pathway

Caption: TRIM14 stabilizes cGAS by preventing its autophagic degradation.

TRIM proteins also modulate TLR signaling pathways, which are responsible for recognizing a wide range of pathogen-associated molecular patterns (PAMPs) at the cell surface and in endosomes. For example, TRIM62 has been shown to function in the TRIF-dependent branch of the TLR4 signaling pathway.[16] TLR4 recognizes lipopolysaccharide (LPS) from Gram-negative bacteria. Knockdown of TRIM62 in macrophages leads to a reduction in the late-phase activation of NF-κB and AP-1, as well as decreased production of type I interferons in response to LPS stimulation.[16]

Signaling Pathway of TRIM62 in TLR4 Signaling

Caption: TRIM62 positively regulates the TRIF-dependent TLR4 signaling pathway.

Direct Antiviral Restriction

Beyond their roles in signaling, a subset of TRIM proteins can directly interfere with the viral life cycle through mechanisms that are often independent of the interferon response.[1][2][6] This direct antiviral activity, termed "intrinsic immunity," provides an immediate line of defense against invading viruses.

One of the most extensively studied examples is TRIM5α , which restricts the replication of retroviruses, including certain lentiviruses like HIV-1, in a species-specific manner.[17][18] The PRY-SPRY domain of TRIM5α directly recognizes the incoming viral capsid lattice.[18] This interaction triggers the premature disassembly of the viral core, a process that is sensitive to proteasome inhibitors, and ultimately prevents the completion of reverse transcription and integration of the viral genome into the host DNA.[18][19]

Other TRIM proteins have been shown to target various viral proteins for degradation. For instance, TRIM22 can inhibit the activity of the hepatitis B virus (HBV) core promoter.[4] TRIM56 has been reported to restrict the replication of several flaviviruses, including Dengue and Zika virus, as well as influenza A virus.[4]

Modulation of Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. It also plays a significant role in immunity by eliminating intracellular pathogens, a process known as xenophagy. Several TRIM proteins have been implicated in the regulation of autophagy.

TRIM23 is a unique member of the family as it possesses both a RING E3 ligase domain and a C-terminal ADP-ribosylation factor (ARF) domain with GTPase activity.[6] Upon viral infection, TRIM23 activates autophagy to target viral components for degradation.[1]

Quantitative Data on TRIM Protein Function

The functional consequences of TRIM protein activity have been quantified in numerous studies. The following tables summarize key quantitative data from the literature, providing a comparative overview of the impact of different TRIM proteins on innate immune responses.

| TRIM Protein | Target/Pathway | Experimental System | Quantitative Effect | Reference |

| TRIM25 | RIG-I/IFN-β Promoter | HEK293T cells | ~10-100 fold increase in IFN-β promoter activity upon co-transfection with a constitutively active form of RIG-I. | [7] |

| TRIM25 | Sendai Virus Infection | Mouse Embryonic Fibroblasts (MEFs) | Trim25-/- MEFs show a >90% reduction in IFN-β production compared to wild-type MEFs. | [20] |

| TRIM5α | N-tropic Murine Leukemia Virus (N-MLV) | Human TE671 cells | >10-fold increase in N-MLV titer upon siRNA knockdown of TRIM5α. | [17] |

| TRIM5α | HIV-1 | Human T cells | Overexpression of a stabilized human TRIM5α mutant leads to a significant reduction in HIV-1 replication. | [21] |

| TRIM14 | Herpes Simplex Virus 1 (HSV-1) | Trim14-/- mice | Increased susceptibility to lethal HSV-1 infection due to impaired type I IFN production. | [10][15] |

| TRIM62 | Vesicular Stomatitis Virus (VSV) | Primary human macrophages | Up to 20-fold increase in VSV titer in TRIM62 siRNA-treated cells following LPS stimulation. | |

| TRIM67 | TNFα-induced NF-κB activation | HEK293T cells | Overexpression of TRIM67 leads to a dose-dependent decrease in NF-κB luciferase reporter activity. | [2] |

Experimental Protocols

The study of TRIM protein function relies on a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments commonly used in the field.

In Vitro Ubiquitination Assay

This assay is used to determine if a TRIM protein has E3 ubiquitin ligase activity and can directly ubiquitinate a substrate protein.

Experimental Workflow for In Vitro Ubiquitination Assay

Caption: Workflow for a typical in vitro ubiquitination assay.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the following components on ice:

-

E1 ubiquitin-activating enzyme (e.g., UBE1)

-

E2 ubiquitin-conjugating enzyme (e.g., UbcH5a/b/c)

-

Ubiquitin (wild-type or epitope-tagged, e.g., HA-Ub)

-

ATP

-

10x Ubiquitination buffer (typically contains Tris-HCl, MgCl₂, DTT)

-

Purified recombinant substrate protein

-

Nuclease-free water to the final volume.

-

-

Initiate Reaction: Add the purified recombinant TRIM protein (E3 ligase) to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

Termination: Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling at 95-100°C for 5-10 minutes.

-

Analysis: Analyze the reaction products by SDS-PAGE followed by Western blotting. Probe the membrane with antibodies specific for the substrate protein to detect higher molecular weight species corresponding to ubiquitinated forms. An antibody against the ubiquitin tag can also be used to confirm ubiquitination.

Co-immunoprecipitation (Co-IP)

Co-IP is used to determine if a TRIM protein physically interacts with a putative substrate or binding partner within a cellular context.

Methodology:

-

Cell Lysis: Lyse cells expressing epitope-tagged versions of the TRIM protein and/or the interacting partner in a non-denaturing lysis buffer (e.g., RIPA buffer with reduced detergent concentrations) supplemented with protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the epitope tag of the "bait" protein (e.g., anti-FLAG for a FLAG-tagged TRIM protein) overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the immune complexes.

-

Washing: Pellet the beads and wash several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

-

Analysis: Analyze the eluate by SDS-PAGE and Western blotting, probing for the "prey" protein to see if it was co-immunoprecipitated with the "bait" protein.

Luciferase Reporter Assay for NF-κB or IFN Promoter Activation

This assay is used to quantify the effect of a TRIM protein on the activity of a specific signaling pathway that culminates in the activation of a transcription factor (e.g., NF-κB or IRF3).

Methodology:

-

Transfection: Co-transfect cells (e.g., HEK293T) with:

-

An expression plasmid for the TRIM protein of interest.

-

A reporter plasmid containing the firefly luciferase gene under the control of a promoter responsive to the transcription factor of interest (e.g., an NF-κB or IFN-β promoter).

-

A control plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK) to normalize for transfection efficiency.

-

-

Stimulation (if necessary): 24-48 hours post-transfection, stimulate the cells with an appropriate ligand (e.g., TNFα for NF-κB, or poly(I:C) for the RIG-I pathway) if required to activate the pathway.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysate using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of promoter activity relative to a control (e.g., cells transfected with an empty vector).

Conclusion and Future Directions

The TRIM family of proteins has emerged as a central player in the intricate network of innate immunity. Their multifaceted roles as E3 ubiquitin ligases, signaling regulators, and direct antiviral factors underscore their importance in host defense. The ability of TRIM proteins to be both induced by and to regulate interferon signaling pathways places them at the heart of a critical feedback loop that amplifies and controls the antiviral response.

For drug development professionals, the diverse functions of TRIM proteins present both opportunities and challenges. Their involvement in a wide range of cellular processes necessitates a thorough understanding of their specific roles in both health and disease to develop targeted therapies with minimal off-target effects. The development of small molecule inhibitors or activators that specifically modulate the E3 ligase activity of a particular TRIM protein or disrupt a specific protein-protein interaction is a promising avenue for future therapeutic intervention in infectious diseases, autoimmune disorders, and cancer.

Future research will undoubtedly continue to unravel the complexities of TRIM protein function. Key areas of investigation include the identification of the full spectrum of substrates for each TRIM protein, the elucidation of the mechanisms that regulate their E3 ligase activity, and a deeper understanding of their roles in orchestrating the interplay between different branches of the innate immune system. A comprehensive understanding of this "TRIMmunity" will be essential for the development of novel therapeutic strategies to combat a wide range of human diseases.

References

- 1. The Regulation of cGAS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | TRIM67 Suppresses TNFalpha-Triggered NF-kB Activation by Competitively Binding Beta-TrCP to IkBa [frontiersin.org]

- 3. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The molecular mechanism of RIG‐I activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of TRIM25 Catalytic Activation in the Antiviral RIG-I Pathway [dash.harvard.edu]

- 7. Mechanism of TRIM25 Catalytic Activation in the Antiviral RIG-I Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Emerging discoveries on the role of TRIM14: from diseases to immune regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Elucidation of TRIM25 ubiquitination targets involved in diverse cellular and antiviral processes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. a-z.lu [a-z.lu]

- 11. TRIM Protein-Mediated Regulation of Inflammatory and Innate Immune Signaling and Its Association with Antiretroviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | TRIM25 in the Regulation of the Antiviral Innate Immunity [frontiersin.org]

- 13. Frontiers | To TRIM the Immunity: From Innate to Adaptive Immunity [frontiersin.org]

- 14. TRIM14 Is a Key Regulator of the Type I IFN Response during Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. TRIM62 knockdown by inhibiting the TLR4/NF-κB pathway and NLRP3 inflammasome attenuates cognitive impairment induced by diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Trim5α protein restricts both HIV-1 and murine leukemia virus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent Insights into the Mechanism and Consequences of TRIM5α Retroviral Restriction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Retrovirus Restriction by TRIM5 Proteins Requires Recognition of Only a Small Fraction of Viral Capsid Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Stabilized Human TRIM5α Protects Human T Cells From HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tripartite Motif (TRIM) Protein Structure and Function

For Researchers, Scientists, and Drug Development Professionals

The Tripartite Motif (TRIM) protein family represents a large and diverse group of E3 ubiquitin ligases that are integral to a vast array of cellular processes.[1][2][3] With over 80 members in humans, these proteins are key regulators in innate immunity, cell cycle control, apoptosis, and carcinogenesis.[4][5][6] Their modular structure allows for a wide range of functions and substrate specificities, making them compelling targets for therapeutic development. This guide provides a detailed overview of the core structural features, molecular functions, and key experimental methodologies used to study TRIM proteins.

Core Structure of TRIM Proteins

The defining characteristic of the TRIM family is a conserved N-terminal region known as the tripartite motif or RBCC motif.[7][8] This motif is composed of three distinct domains arranged in a specific order: a RING (Really Interesting New Gene) finger domain, one or two B-box domains, and a Coiled-Coil (CC) region.[7][9][10]

-

RING Domain: This zinc-finger domain is the catalytic core for most TRIM proteins, conferring E3 ubiquitin ligase activity.[1][6][7] It facilitates the transfer of ubiquitin from an E2-conjugating enzyme to a specific substrate protein.[11]

-

B-box Domains: These are also zinc-binding domains.[3][9] When two are present, a type-1 B-box always precedes a type-2 B-box.[9] They are thought to be involved in mediating protein-protein interactions and higher-order oligomerization.[12]

-

Coiled-Coil (CC) Domain: This region is crucial for the self-association of TRIM proteins, enabling them to form dimers or higher-order oligomeric structures.[7][13][14] This oligomerization is often essential for their E3 ligase activity and the formation of large protein complexes that can localize to specific subcellular compartments.[7][14]

The C-terminal region of TRIM proteins is highly variable and is used to classify the family into 11 distinct subfamilies.[13][15][16] This variable domain is primarily responsible for substrate recognition and binding, thereby dictating the specific cellular pathways each TRIM protein regulates.[8][12][17] The most common C-terminal domain is the PRY-SPRY (or B30.2) domain, found in the largest subfamily of TRIM proteins.[7][13][18]

Caption: Canonical domain architecture of a TRIM family protein.

Molecular Functions of TRIM Proteins

The diverse functions of TRIM proteins are primarily rooted in their role as E3 ubiquitin ligases, which allows them to mediate various forms of post-translational modifications, including ubiquitination, ISGylation, and SUMOylation.[4][7]

E3 Ubiquitin Ligase Activity

The RING domain of TRIM proteins facilitates the covalent attachment of ubiquitin to target proteins. This process can lead to different outcomes depending on the type of ubiquitin chain linkage:

-

Proteasomal Degradation: K48-linked polyubiquitination typically targets substrates for degradation by the 26S proteasome, a critical mechanism for controlling protein homeostasis.[6]

-

Signaling and Scaffolding: K63-linked polyubiquitination often serves non-degradative roles, such as activating downstream signaling pathways or acting as a scaffold for the assembly of protein complexes.[6][19]

Role in Innate Immunity

A significant number of TRIM proteins are induced by interferons (IFNs) and play crucial roles in the host's defense against pathogens.[7][9][20] They are involved in pathogen recognition and the regulation of transcriptional pathways in innate immunity.[7][9]

A well-studied example is TRIM25 , which is essential for the activation of the RIG-I signaling pathway in response to viral RNA.[1][19] Upon viral infection, TRIM25 mediates the K63-linked polyubiquitination of the RIG-I sensor, a critical step for inducing the production of type I interferons and launching an antiviral state.[1][19][21] Other TRIMs, such as TRIM5α, directly restrict retroviral infections, including HIV-1.[4]

Involvement in Cancer

Dysregulation of TRIM protein function is frequently implicated in carcinogenesis.[2][22][23] TRIM proteins can act as either oncogenes or tumor suppressors by regulating key cellular processes like cell proliferation, apoptosis, and metastasis.[5][6][22]

-

Oncogenic Roles: Some TRIMs, like TRIM25 and TRIM59, promote tumor growth by targeting tumor suppressor proteins for degradation or by activating pro-proliferative signaling pathways.[2][6]

-

Tumor Suppressive Roles: Conversely, members like TRIM3 can suppress tumorigenicity by inhibiting cell proliferation and inducing cell cycle arrest.[2] TRIM proteins also regulate major cancer-related signaling pathways, including those involving p53, NF-κB, and PI3K/AKT.[5][22]

TRIM Proteins in Signaling: The RIG-I Pathway

The activation of the RIG-I pathway by TRIM25 is a canonical example of TRIM-mediated immune signaling. The process is initiated by the recognition of viral RNA by RIG-I, leading to a conformational change that exposes its caspase activation and recruitment domains (CARDs). TRIM25, through its C-terminal SPRY domain, binds to these exposed CARDs and catalyzes their K63-linked polyubiquitination.[19][21] This ubiquitination event is essential for the recruitment of the downstream adaptor protein MAVS, which then oligomerizes and activates kinases that lead to the phosphorylation of transcription factors IRF3 and NF-κB, ultimately driving the expression of type I interferons.[19][21]

Caption: TRIM25-mediated activation of the RIG-I signaling pathway.

Quantitative Data Summary

The human TRIM family is extensive, with members varying in size and domain composition. Below is a summary of key quantitative characteristics.

| Parameter | Value / Range | Description | Reference |

| Total Human Members | > 80 | The number of identified TRIM family proteins in the human genome. | [4][13][22] |

| Subfamilies | 11 | Classified based on the variable C-terminal domain composition. | [13][15][16][24] |

| RING Domain Size | ~40-60 amino acids | The approximate length of the catalytic RING finger domain. | [13] |

| SPRY Domain Size | ~140 amino acids | The approximate length of the SPRY domain. | [7] |

| PRY-SPRY (B30.2) Size | ~200 amino acids | The combined length of the PRY and SPRY domains. | [13] |

Key Experimental Methodologies

Studying TRIM protein function requires a combination of molecular biology, biochemistry, and cell biology techniques. Below are detailed protocols for two fundamental experiments.

Co-Immunoprecipitation (Co-IP) to Identify Protein Interactions

Co-IP is used to determine if two proteins interact within the cell. An antibody against a known "bait" protein (e.g., a TRIM protein) is used to pull it down from a cell lysate, along with any interacting "prey" proteins.

Caption: Workflow for a Co-Immunoprecipitation (Co-IP) experiment.

Detailed Protocol:

-

Cell Lysis:

-

Wash cultured cells expressing the protein of interest twice with ice-cold PBS.[25][26]

-

Add 1 mL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease inhibitor cocktail) per 1x10^7 cells.[26]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 10-30 minutes.[25][26]

-

Centrifuge at ~13,000 x g for 10 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.[26]

-

-

Pre-clearing (Optional but Recommended):

-

Add 20-30 µL of a 50% slurry of Protein A/G beads to the lysate.

-

Incubate with gentle rotation for 1 hour at 4°C.

-

Centrifuge to pellet the beads and transfer the supernatant to a new tube. This step reduces non-specific binding to the beads.[26]

-

-

Immunoprecipitation:

-

Add 1-5 µg of the primary antibody specific to the "bait" TRIM protein to the pre-cleared lysate.

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.[26]

-

-

Complex Capture & Washing:

-

Add 30-50 µL of a 50% slurry of Protein A/G beads to the lysate-antibody mixture.

-

Incubate with gentle rotation for 1-2 hours at 4°C.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (lysis buffer with lower detergent concentration).

-

-

Elution and Analysis:

-

Resuspend the washed beads in 30-50 µL of 2X SDS-PAGE sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute proteins and denature them.

-

Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform a Western blot using an antibody against the suspected interacting "prey" protein.

-

In Vitro Ubiquitination Assay

This biochemical assay directly measures the E3 ligase activity of a TRIM protein by reconstituting the ubiquitination cascade in a test tube.

Detailed Protocol:

-

Reaction Setup:

-

All reactions should be assembled on ice in microcentrifuge tubes.[27]

-

A typical 25 µL reaction mixture includes:

-

Ubiquitination Buffer (e.g., 50 mM HEPES pH 8.0, 50 mM NaCl, 1 mM TCEP)[28]

-

A specific Recombinant E2 Conjugating Enzyme (~1 µM)[27]

-

Recombinant, purified TRIM protein (E3 Ligase) (~1 µM)[27]

-

Recombinant substrate protein (if testing for substrate ubiquitination) (~5-10 µM)[28]

-

Ubiquitin (~100 µM)[28]

-

ATP Regeneration System or Mg-ATP solution (10 mM)[28]

-

-

Crucially, prepare a negative control reaction that lacks ATP. [28]

-

-

Incubation:

-

Termination and Analysis:

-

Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer containing a reducing agent (like DTT or β-mercaptoethanol).

-

Boil the samples at 95-100°C for 5 minutes.[30]

-

Analyze the reaction products by SDS-PAGE and Western blotting.

-

Probe the blot with an anti-ubiquitin antibody to detect the formation of polyubiquitin chains. A high-molecular-weight smear or laddering pattern indicates ubiquitination.

-

If a substrate was included, probe with an anti-substrate antibody to see if it has been modified (indicated by higher molecular weight bands).[28] Auto-ubiquitination of the TRIM protein can be detected with an antibody against the TRIM protein itself.[28]

-

References

- 1. TRIM PROTEINS AS RING FINGER E3 UBIQUITIN LIGASES - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The role of TRIM family proteins in the regulation of cancer stem cell self‐renewal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The tripartite motif: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Roles of TRIMs in Antiviral Innate Immune Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The roles and targeting options of TRIM family proteins in tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. E3 Ubiquitin Ligase TRIM Proteins, Cell Cycle and Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TRIM family proteins and their emerging roles in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting TRIM Proteins: A Quest towards Drugging an Emerging Protein Class - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tripartite motif family - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. TRIMmunity: The roles of the TRIM E3-ubiquitin ligase family in innate antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural analysis of TRIM family PRYSPRY domains and its implications for E3-ligand design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Conserved structural and functional aspects of the tripartite motif gene family point towards therapeutic applications in multiple diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Genomic analysis of the TRIM family reveals two groups of genes with distinct evolutionary properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Emerging roles of TRIM27 in cancer and other human diseases [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Structural determinants of TRIM protein function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | The roles and targeting options of TRIM family proteins in tumor [frontiersin.org]

- 19. Mechanism of TRIM25 Catalytic Activation in the Antiviral RIG-I Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | To TRIM the Immunity: From Innate to Adaptive Immunity [frontiersin.org]

- 21. biorxiv.org [biorxiv.org]

- 22. researchgate.net [researchgate.net]

- 23. TRIM proteins in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. journals.asm.org [journals.asm.org]

- 25. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 26. creative-diagnostics.com [creative-diagnostics.com]

- 27. In Vitro Analysis of E3 Ubiquitin Ligase Function [jove.com]

- 28. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]

- 29. researchgate.net [researchgate.net]

- 30. Video: In Vitro Analysis of E3 Ubiquitin Ligase Function [jove.com]

Trim-Away Technology: An In-depth Technical Guide to Rapid Protein Depletion

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trim-Away is a cutting-edge technique that enables the acute and rapid degradation of endogenous proteins within cells, offering a powerful tool for studying protein function and identifying potential therapeutic targets. This technology harnesses the cell's natural protein disposal machinery, specifically the E3 ubiquitin ligase TRIM21, to deplete a target protein within minutes without the need for prior genetic modification. This guide provides a comprehensive overview of the discovery and core principles of Trim-Away, detailed experimental protocols, quantitative data on its efficiency, and a comparison with other protein depletion methods.

Discovery and Core Principles

The development of Trim-Away was a significant advancement in the field of functional proteomics, addressing the limitations of existing technologies like RNA interference (RNAi) and CRISPR-Cas9.[1][2][3] While RNAi and CRISPR act at the level of mRNA and DNA respectively, Trim-Away directly targets proteins, allowing for the immediate study of the consequences of protein loss before cellular compensation mechanisms can be activated.[1][4]

The technology is based on the function of the cytosolic Fc receptor, Tripartite Motif-Containing Protein 21 (TRIM21).[5] TRIM21 is an E3 ubiquitin ligase that plays a crucial role in the intracellular immune response by recognizing and targeting antibody-bound pathogens for degradation by the proteasome.[5][6] The Trim-Away technique ingeniously repurposes this natural defense mechanism. The core principle involves introducing a specific antibody against a protein of interest into the cytoplasm of a cell.[7][8] TRIM21 recognizes the Fc domain of this antibody, leading to the ubiquitination of the entire complex: the target protein, the bound antibody, and TRIM21 itself.[5][7][8] This ubiquitination serves as a signal for the proteasome to degrade the entire complex, resulting in the rapid depletion of the target protein.[5][7][8]

A key advantage of Trim-Away is its speed, with target proteins being degraded within minutes of antibody introduction, exhibiting half-lives of approximately 10-20 minutes.[4][7][8][9] This rapidity is crucial for studying dynamic cellular processes and for targeting long-lived proteins that are resistant to slower methods like RNAi.[2] Furthermore, Trim-Away is effective in a wide range of cell types, including non-dividing and primary cells where genome editing techniques can be challenging to implement.[1][2][9]

The Trim-Away Signaling Pathway

The mechanism of Trim-Away is a linear pathway that co-opts a natural cellular process. The key steps are the introduction of a specific antibody, recognition by TRIM21, ubiquitination, and subsequent proteasomal degradation.

Caption: The Trim-Away signaling pathway, from antibody introduction to proteasomal degradation.

Quantitative Data on Trim-Away Efficiency

The efficiency of Trim-Away can be influenced by several factors, including the choice of antibody, the expression level of TRIM21 in the cell type, and the abundance and localization of the target protein.

| Target Protein | Cell Type | Delivery Method | Time Post-Delivery | Degradation Efficiency | Reference |

| GFP | NIH 3T3 | Microinjection | 16 min (half-life) | >90% | [1] |

| Membrane-anchored GFP | NIH 3T3 | Microinjection | 9 min (half-life) | >90% | [1] |

| H2B-GFP (Chromatin) | NIH 3T3 | Microinjection | 9 min (half-life) | >90% | [1] |

| NLS-GFP (Nuclear) | NIH 3T3 | Microinjection | 9 min (half-life) | >90% | [1] |

| IKKα | HEK293T (TRIM21-overexpressing) | Cell Resealing | 3 hours | ~60% reduction | [10] |

| IKKα | HEK293T | Cell Resealing + recombinant TRIM21 | 3 hours | ~59% reduction | [10] |

| IKKα | HEK293T | Cell Resealing (no extra TRIM21) | 3 hours | ~31% reduction | [10] |

| mTOR | HEK293T (TRIM21-overexpressing) | Cell Resealing | 12 hours | ~44% reduction | [4] |

| Pericentrin | NIH 3T3 (TRIM21-overexpressing) | Electroporation | Not specified | Complete loss in ~95% of cells | [1] |

Experimental Protocols

General Considerations

-

Antibody Selection: The success of Trim-Away is highly dependent on the antibody. It is crucial to use a high-affinity, specific antibody that recognizes the native conformation of the target protein.[5] Antibodies validated for immunoprecipitation are often good candidates. The antibody should be in a carrier-free buffer (e.g., free of glycerol, BSA, and sodium azide).[5]

-

TRIM21 Levels: Some cell lines may not express sufficient endogenous TRIM21 for efficient degradation.[5][11] In such cases, it is necessary to supplement with recombinant TRIM21 protein or to use a cell line that overexpresses TRIM21.[1][5] TRIM21 levels can be assessed by western blot or qPCR.[5]

Experimental Workflow

Caption: A generalized experimental workflow for a Trim-Away experiment.

Detailed Methodologies

This method is ideal for single-cell analysis and for cells that are difficult to transfect, such as oocytes.

-

Needle Preparation: Pull glass capillaries to create fine-tipped microinjection needles.

-

Loading the Needle: Load the prepared antibody solution (typically 1-5 mg/mL) into the microinjection needle. If required, co-inject with recombinant TRIM21 protein.

-

Microinjection: Using a micromanipulator and a microinjector, carefully inject the antibody solution into the cytoplasm of the target cells.

-

Incubation and Analysis: Incubate the injected cells for the desired time (e.g., 30 minutes to a few hours) before proceeding with analysis by immunofluorescence or other single-cell methods.

Electroporation is suitable for treating a population of cells.

-

Cell Preparation: Harvest and wash the cells, then resuspend them in an electroporation buffer.

-

Electroporation Mixture: Add the antibody (and recombinant TRIM21 if needed) to the cell suspension.

-

Electroporation: Transfer the cell mixture to an electroporation cuvette and apply an electrical pulse using an electroporator. Optimal electroporation parameters (voltage, capacitance, resistance) will need to be determined for each cell type. A suggested starting point for some cell lines is a poring pulse of 50–150 V for 2.5 ms, repeated twice, followed by a transfer pulse of 20 V for 50 ms, repeated five times.[10]

-

Recovery and Analysis: After electroporation, allow the cells to recover in culture medium for the desired time before harvesting for analysis by western blot or other population-based assays.

This method uses a pore-forming toxin to transiently permeabilize the cell membrane.

-

Permeabilization: Incubate the cells with a pore-forming toxin, such as Streptolysin O (SLO), in a buffer that maintains cell viability. The optimal concentration of SLO needs to be determined for each cell line.[10]

-

Antibody Introduction: Add the antibody solution (and recombinant TRIM21 if needed) to the permeabilized cells.

-

Resealing: Reseal the cell membranes by adding a high-calcium buffer.

-

Incubation and Analysis: After resealing, return the cells to normal culture conditions for the desired incubation period before analysis.

Comparison with Other Technologies

Trim-Away offers distinct advantages and disadvantages compared to established gene and protein silencing techniques.

| Feature | Trim-Away | RNA Interference (RNAi) | CRISPR-Cas9 |

| Target | Protein | mRNA | DNA |

| Mechanism | Proteasomal Degradation | mRNA Cleavage/Translational Repression | Gene Knockout/Mutation |

| Speed | Very Fast (minutes) | Slow (hours to days) | Very Slow (days to weeks for stable lines) |

| Reversibility | Reversible (depends on antibody stability) | Reversible | Permanent |

| Applicability | Wide range of cells, including non-dividing and primary cells | Dividing cells are generally more amenable | Dividing cells are generally more amenable |

| Off-Target Effects | Dependent on antibody specificity | Common, due to partial sequence homology | Can occur, requires careful guide RNA design |

| Requirement for Genetic Modification | No (unless TRIM21 overexpression is needed) | No | Yes |

Applications in Research and Drug Development

The unique capabilities of Trim-Away make it a valuable tool for a variety of research and drug development applications:

-

Functional Genomics: Rapidly assess the function of a protein in a specific cellular process without the confounding effects of cellular compensation.

-

Target Validation: Quickly validate potential drug targets by observing the phenotypic effects of their acute depletion.

-

Pathway Analysis: Dissect signaling pathways by sequentially or simultaneously depleting different components.

-

Study of Post-Translational Modifications (PTMs): Use antibodies specific to a particular PTM to deplete only that modified form of a protein.

-

Therapeutic Potential: While still in early stages, the concept of targeted protein degradation using antibody-like molecules holds promise for the development of novel therapeutics, particularly for diseases caused by the accumulation of toxic proteins.

Logical Relationships and Considerations

References

- 1. A Method for the Acute and Rapid Degradation of Endogenous Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trim-Away: powerful new tool for studying protein function - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]

- 3. A Promising Intracellular Protein-Degradation Strategy: TRIMbody-Away Technique Based on Nanobody Fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeted protein degradation by Trim-Away using cell resealing coupled with microscopic image-based quantitative analysis [frontiersin.org]

- 5. blog.cellsignal.com [blog.cellsignal.com]

- 6. blog.abclonal.com [blog.abclonal.com]

- 7. Acute and rapid degradation of endogenous proteins by Trim-Away | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. Acute and rapid degradation of endogenous proteins by Trim-Away - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeted protein degradation by Trim-Away using cell resealing coupled with microscopic image-based quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. To trim away a protein [mpg.de]

A Technical Guide to Targeted Protein Degradation with TRIM21

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality and research tool, offering the ability to eliminate specific proteins from cells rather than merely inhibiting their function. Among the various strategies for TPD, the utilization of the E3 ubiquitin ligase Tripartite Motif-Containing Protein 21 (TRIM21) presents a unique and potent mechanism for selectively degrading intracellular proteins. This guide provides an in-depth technical overview of TRIM21-mediated protein degradation, including its mechanism, experimental protocols, and relevant signaling pathways, tailored for professionals in the field of life sciences and drug development.

TRIM21 is a cytosolic Fc receptor that plays a crucial role in innate immunity by recognizing and neutralizing antibody-coated pathogens that have entered the cell.[1][2] This natural function has been ingeniously repurposed for targeted protein degradation through a technology known as "Trim-Away".[3][4][5] The core principle of this method involves introducing an antibody against a specific protein of interest into the cytoplasm. Endogenous or exogenously supplied TRIM21 then binds to the Fc region of this antibody, leading to the ubiquitination and subsequent proteasomal degradation of the entire antibody-protein complex.[3][5][6]

Mechanism of TRIM21-Mediated Degradation

The process of TRIM21-mediated degradation is a rapid and efficient cascade of molecular events:

-

Antibody Delivery: The process is initiated by the delivery of a specific antibody targeting the protein of interest into the cell's cytosol. This can be achieved through various methods such as microinjection, electroporation, or cell-permeabilizing agents.[4][7]

-

Target Recognition: Once inside the cytosol, the antibody binds to its cognate protein target.

-

TRIM21 Recruitment: The cytosolic E3 ubiquitin ligase TRIM21 recognizes and binds with high affinity to the Fc domain of the antibody now complexed with the target protein.[1][8]

-

Ubiquitination: Upon binding, TRIM21's RING domain catalyzes the formation of ubiquitin chains on the target protein.[3][9] This polyubiquitination acts as a signal for degradation.

-

Proteasomal Degradation: The ubiquitinated TRIM21-antibody-target complex is then recognized and degraded by the 26S proteasome.[10][11] This process is dependent on the ATPase p97/VCP, which is thought to aid in the disassembly of the complex for proteasomal entry.[2][11]

Signaling Pathways Activated by TRIM21

Beyond its role as a degradation effector, TRIM21 also functions as an immune sensor, activating downstream signaling pathways upon engagement with antibody-coated targets. This dual functionality is a critical consideration in therapeutic applications.

Upon binding to its target, TRIM21 can activate several key innate immune signaling pathways, including:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This pathway leads to the production of pro-inflammatory cytokines.[1][12]

-

AP-1 (Activator Protein 1): Another transcription factor involved in inflammatory responses.[1][12]

-

IRF3, IRF5, and IRF7 (Interferon Regulatory Factors): These factors are crucial for the production of type I interferons, potent antiviral cytokines.[1][12]

The activation of these pathways is mediated by the generation of K63-linked ubiquitin chains by TRIM21, which serve as a scaffold for the recruitment of downstream signaling molecules like TAK1.[1]

Quantitative Data on TRIM21-Mediated Degradation

The efficiency of TRIM21-mediated protein degradation can be substantial and rapid. The following table summarizes quantitative data from various studies.

| Target Protein | Cell Line | Delivery Method | Degradation Efficiency | Time Point | Reference |

| IKKα | HEK293T | Cell resealing | ~59% reduction | 3 hours | [13] |

| mTOR | HEK293T | Cell resealing | ~44% reduction | 12 hours | [13] |

| d2EGFP | HEK293T | Transfection | >80% reduction (with ΔBB TRIM21) | 48 hours | [5] |

| HPV E6 & E7 | CaSki | Transfection | Significant reduction (with ΔBB TRIM21) | 48 hours | [5] |

| α-synuclein | SH-SY5Y | "Mix-and-go" with CpT | ~50% reduction | 18 hours | [14] |

| Nuclear Pore Proteins (NUP35, NUP155, etc.) | A549 | Acepromazine (molecular glue) | Significant depletion | 8 hours | [15] |

Experimental Protocols

General "Trim-Away" Protocol using Electroporation

This protocol provides a general workflow for targeted protein degradation in cultured cells.

Methodology:

-

Cell Preparation: Culture cells to the desired confluency. For electroporation, harvest and wash the cells, then resuspend in a suitable electroporation buffer.

-

Antibody Preparation: The antibody must be of high purity and free of preservatives like sodium azide and glycerol.[6] An immunoprecipitation-validated antibody is recommended as it recognizes the native protein conformation.[6]

-

TRIM21 Expression Check: It is advisable to confirm the endogenous expression level of TRIM21 in the target cell line via qPCR or Western blot, as low levels can limit degradation efficiency.[6] If endogenous levels are insufficient, recombinant TRIM21 can be co-delivered with the antibody.[6]

-

Electroporation: Mix the cell suspension with the antibody (and recombinant TRIM21 if needed). Transfer to an electroporation cuvette and apply the appropriate electrical pulse.

-

Post-Electroporation Culture: Immediately after electroporation, transfer the cells to pre-warmed culture medium and incubate for the desired time to allow for protein degradation.

-

Analysis: Harvest the cells and prepare lysates. Analyze the level of the target protein using methods such as Western blotting or mass spectrometry to quantify the extent of degradation.

Cell-Free Trim-Away in Xenopus Egg Extracts

This method allows for the study of TRIM21-mediated degradation in a cell-free system.[3][9]

Methodology:

-

Prepare Xenopus Egg Extract: Prepare high-speed supernatant (HSS) or low-speed supernatant (LSS) from Xenopus laevis eggs.

-

Reaction Setup: To the egg extract, add the target-specific antibody and recombinant TRIM21.

-

Incubation: Incubate the reaction mixture at room temperature.

-

Time-Course Analysis: Take aliquots at different time points and stop the reaction by adding sample buffer.

-

Detection: Analyze the degradation of the endogenous target protein by Western blotting.

Conclusion

Targeted protein degradation using TRIM21 is a versatile and powerful tool for both basic research and therapeutic development. Its rapid action and ability to target unmodified endogenous proteins make it an attractive alternative to genetic knockdown or knockout approaches. However, researchers must consider the potential for activating innate immune signaling pathways, which could have both beneficial and detrimental effects depending on the therapeutic context. A thorough understanding of the underlying mechanisms and careful optimization of experimental protocols are essential for the successful application of this technology. The continued development of novel delivery methods and engineered TRIM21 variants promises to further expand the utility of this exciting approach to protein degradation.

References

- 1. journals.asm.org [journals.asm.org]

- 2. mdpi.com [mdpi.com]

- 3. TRIM21-dependent target protein ubiquitination mediates cell-free Trim-Away - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. A TRIM21-based method for targeted protein degradation: TRIM21-based method for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. blog.cellsignal.com [blog.cellsignal.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Frontiers | TRIM21 and Fc-engineered antibodies: decoding its complex antibody binding mode with implications for viral neutralization [frontiersin.org]

- 9. TRIM21-dependent target protein ubiquitination mediates cell-free Trim-Away - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. TRIM21—From Intracellular Immunity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | TRIM21 regulation of IRF-mediated type I interferon signaling in systemic autoimmune diseases [frontiersin.org]

- 13. Targeted protein degradation by Trim-Away using cell resealing coupled with microscopic image-based quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to the Ubiquitin-Proteasome Pathway in Trim-Away

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the Trim-Away technique, focusing on the integral role of the ubiquitin-proteasome system (UPS). Trim-Away is a powerful method for inducing rapid and acute degradation of endogenous proteins, offering significant advantages over traditional gene-editing or RNA-interference techniques.[1][2][3] By hijacking the cell's natural protein disposal machinery, Trim-Away allows for the study of protein function in a variety of cell types, including non-dividing and primary cells, with minimal risk of compensatory mechanisms being initiated.[2][3]

The Ubiquitin-Proteasome System (UPS): The Cell's Quality Control Machinery

The UPS is a fundamental pathway in eukaryotic cells responsible for the degradation of most intracellular proteins, including short-lived regulatory proteins and misfolded or damaged proteins.[4][5] This highly regulated process ensures cellular homeostasis and is critical for a vast array of cellular functions such as cell cycle progression, signal transduction, and immune responses.[4][6] The process is mediated by a sequential enzymatic cascade.[6][7]

The Ubiquitination Cascade:

Protein degradation via the UPS involves a three-step enzymatic process that tags substrate proteins with a polyubiquitin chain, marking them for destruction.[6][8]

-

Activation (E1): The ubiquitin-activating enzyme (E1) activates a ubiquitin molecule in an ATP-dependent reaction, forming a high-energy thioester bond with the ubiquitin C-terminus.[6][9][10]

-

Conjugation (E2): The activated ubiquitin is transferred from E1 to a ubiquitin-conjugating enzyme (E2).[6][10][11]

-

Ligation (E3): A ubiquitin ligase (E3) recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein.[6][7][10] This step is repeated to form a polyubiquitin chain, which acts as a degradation signal.[4][10]

The specificity of the UPS is primarily conferred by the large family of E3 ligases, which are responsible for substrate recognition.[6][12]

References

- 1. Acute and rapid degradation of endogenous proteins by Trim-Away | Springer Nature Experiments [experiments.springernature.com]

- 2. labiotech.eu [labiotech.eu]

- 3. A Method for the Acute and Rapid Degradation of Endogenous Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The proteasome: Overview of structure and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biochemistry, Ubiquitination - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Ubiquitin - Wikipedia [en.wikipedia.org]

- 8. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Development of inhibitors in the ubiquitination cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of ubiquitination [unige.ch]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Emerging Roles of the TRIM E3 Ubiquitin Ligases MID1 and MID2 in Cytokinesis [frontiersin.org]

The Human TRIM Protein Family: An In-depth Technical Guide to Key Molecular Distinctions and Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Tripartite Motif (TRIM) protein family represents a large and functionally diverse group of E3 ubiquitin ligases that play critical roles in a vast array of cellular processes. With over 70 members in humans, these proteins are characterized by a conserved N-terminal TRIM motif, which includes a RING finger domain, one or two B-box domains, and a coiled-coil region. The C-terminal domain, however, is highly variable and dictates the substrate specificity and functional diversification of each TRIM protein. Dysregulation of TRIM protein function has been implicated in a wide range of pathologies, including cancer, infectious diseases, autoimmune disorders, and neurodegenerative conditions. This technical guide provides a comprehensive overview of the key differences between human TRIM proteins, focusing on their classification, domain architecture, quantitative expression, and roles in pivotal signaling pathways. Detailed experimental protocols for studying TRIM protein function are also provided to facilitate further research and therapeutic development.

Introduction to the TRIM Protein Family

The human TRIM protein family is a major class of single-protein E3 ubiquitin ligases, enzymes that catalyze the covalent attachment of ubiquitin to substrate proteins, thereby regulating their stability, localization, and activity.[1][2] The family is defined by the presence of a conserved N-terminal tripartite motif, also known as the RBCC domain, which consists of a R ING finger, one or two B -box domains, and a C oiled-c oil region.[2][3] This conserved N-terminal architecture is coupled with a highly variable C-terminal domain, which is responsible for substrate recognition and the functional specificity of each TRIM protein.[3]

TRIM proteins are involved in a multitude of cellular processes, including:

-

Innate Immunity and Antiviral Defense: Many TRIM proteins are interferon-stimulated genes (ISGs) and play a crucial role in the host's defense against viral and bacterial pathogens.[3][4]

-

Transcriptional Regulation: Certain TRIM proteins can modulate gene expression by targeting transcription factors and chromatin-modifying enzymes.[5][6]

-

Cell Cycle Control and Proliferation: The regulation of cell cycle progression and apoptosis is influenced by several TRIM proteins through the ubiquitination of key regulatory proteins.[7]

-

DNA Repair: A growing body of evidence implicates TRIM proteins in the DNA damage response.[6][8][9]

-

Autophagy: Some TRIM proteins are involved in the regulation of autophagy, a cellular process for the degradation of damaged organelles and protein aggregates.

Given their diverse and critical functions, the dysregulation of TRIM proteins is increasingly linked to a variety of human diseases, making them attractive targets for therapeutic intervention.[1][6]

Classification and Domain Architecture

The human TRIM protein family is classified into 11 subfamilies (C-I to C-XI) based on the composition of their C-terminal domains.[4][10] This classification system provides a framework for understanding the potential functions and substrate specificities of different TRIM proteins.

Table 1: Classification of Human TRIM Protein Subfamilies Based on C-Terminal Domains

| Subfamily | C-Terminal Domain(s) | Representative Members | Key Associated Functions |

| C-I | NHL, COS | TRIM2, TRIM3, TRIM71 | Development, neurogenesis |

| C-II | Fibronectin type III (FN3) | TRIM9, TRIM46 | Neuronal development, microtubule organization |

| C-III | Plant Homeodomain (PHD), Bromodomain (BROMO) | TRIM24, TRIM28, TRIM33 | Transcriptional regulation, chromatin modification |

| C-IV | PRY, SPRY (B30.2) | TRIM5, TRIM21, TRIM22 | Antiviral restriction, innate immune signaling |

| C-V | SPRY | TRIM25, TRIM31 | Innate immunity, cell signaling |

| C-VI | MATH | TRIM37 | Peroxisome biogenesis, developmental disorders |

| C-VII | NHL | TRIM32 | Muscular dystrophy, cell differentiation |

| C-VIII | ARF family | TRIM23 | Vesicular trafficking, autophagy |

| C-IX | Transmembrane (TM) | TRIM13, TRIM59 | ER-associated degradation |

| C-X | - | TRIM45 | Neuronal function |

| C-XI | Transmembrane (TM) | TRIM13, TRIM59 | ER-associated degradation |

The core TRIM motif itself is a hub of functional activity:

-

RING (Really Interesting New Gene) finger domain: This zinc-finger motif is the catalytic core of most TRIM proteins, mediating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the substrate.[2][3]

-

B-box domains (Type 1 and/or Type 2): These zinc-finger domains are crucial for higher-order oligomerization and the proper folding and stability of the RING domain. They can also contribute to substrate recognition.

-

Coiled-coil domain: This domain mediates the dimerization or oligomerization of TRIM proteins, which is often essential for their E3 ligase activity and the formation of cellular bodies.[3]

Quantitative Data on Human TRIM Proteins

Understanding the expression levels and binding affinities of TRIM proteins is crucial for elucidating their physiological roles and their potential as therapeutic targets.

Tissue and Cell-Type Specific Expression

The expression of TRIM proteins varies significantly across different human tissues and cell types, reflecting their diverse biological functions. The Human Protein Atlas provides a valuable resource for exploring the tissue-specific expression of TRIM proteins at both the mRNA and protein levels.

Table 2: Selected Human TRIM Protein Expression in Various Tissues (Data sourced from the Human Protein Atlas)

| TRIM Protein | Predominant Tissue/Cell Type Expression | Associated Functions |

| TRIM10 | Erythroid precursors, immune cells (neutrophils, mast cells)[11] | Erythropoiesis, immune response |

| TRIM16 | Glandular cells (prostate, stomach), Sertoli cells[12] | Cellular differentiation, tumor suppression |

| TRIM21 | Ubiquitously expressed, high in immune cells (lymphocytes, macrophages)[13] | Innate immunity, autoimmunity |

| TRIM28 | Ubiquitously expressed, high in testis and brain[14] | Transcriptional repression, development |

| TRIM8 | Brain, bone marrow, kidney, liver[8] | Neurogenesis, immune response, cancer |

| TRIM9 | Predominantly in the brain[6] | Neuronal development, synaptic function |

Binding Affinities

The interaction between a TRIM protein and its substrate is a key determinant of its biological activity. The dissociation constant (Kd) is a measure of the binding affinity between two molecules.

Table 3: Binding Affinity of Human TRIM21 for Immunoglobulin G (IgG)

| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |

| TRIM21 (dimer) and IgG Fc (dimer) | Surface Plasmon Resonance | 0.6 nM | [15] |

| TRIM21 (monomer) and IgG Fc (dimer) | Surface Plasmon Resonance | ~200 nM | [15] |

Key Signaling Pathways Regulated by TRIM Proteins

TRIM proteins are integral components of numerous signaling pathways, often acting as critical regulators of immune responses and cellular stress.

TRIM25-Mediated Regulation of RIG-I Signaling

TRIM25 is a crucial positive regulator of the RIG-I-like receptor (RLR) signaling pathway, which is essential for the innate immune response to viral RNA. Upon viral infection, RIG-I recognizes viral RNA and undergoes a conformational change. TRIM25 then catalyzes the K63-linked polyubiquitination of RIG-I, which is a critical step for the activation of downstream signaling, leading to the production of type I interferons and other antiviral molecules.

References

- 1. Frontiers | The roles and targeting options of TRIM family proteins in tumor [frontiersin.org]

- 2. TRIM PROTEINS AS RING FINGER E3 UBIQUITIN LIGASES - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. TRIM family proteins and their emerging roles in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human TRIM Gene Expression in Response to Interferons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conserved structural and functional aspects of the tripartite motif gene family point towards therapeutic applications in multiple diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. Tripartite Motif-containing 33 (TRIM33) Protein Functions in the Poly(ADP-ribose) Polymerase (PARP)-dependent DNA Damage Response through Interaction with Amplified in Liver Cancer 1 (ALC1) Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Tissue expression of TRIM10 - Summary - The Human Protein Atlas [proteinatlas.org]

- 12. TRIM16 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 13. Tissue expression of TRIM21 - Summary - The Human Protein Atlas [proteinatlas.org]

- 14. Identification of RING E3 pseudoligases in the TRIM protein family - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Substrate recognition by TRIM and TRIM-like proteins in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

TRIM Proteins: Master Regulators of Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Tripartite Motif (TRIM) family of proteins represents a large and functionally diverse group of E3 ubiquitin ligases that have emerged as critical regulators of a vast array of cellular processes.[1] With over 80 members in humans, these proteins are characterized by a conserved N-terminal TRIM motif, which includes a RING finger domain, one or two B-box domains, and a coiled-coil region.[1][2] This conserved architecture is coupled with a variable C-terminal domain that dictates substrate specificity and the diverse functional roles of individual TRIM proteins.[3]

Initially identified for their roles in viral restriction, the functional repertoire of TRIM proteins has expanded to include key roles in cell differentiation, transcriptional regulation, innate immunity, and oncogenesis.[1] Their ability to catalyze the attachment of ubiquitin and ubiquitin-like modifiers to target proteins allows them to modulate protein stability, activity, and subcellular localization, thereby profoundly influencing cellular signaling networks.[3] This technical guide provides a comprehensive overview of TRIM proteins as regulators of cellular signaling, with a focus on their enzymatic activity, involvement in key signaling pathways, and the experimental methodologies used to study their function.

The TRIM Protein Family: Domain Architecture and E3 Ubiquitin Ligase Activity

The defining feature of the TRIM family is the N-terminal tripartite motif, which confers their E3 ubiquitin ligase activity.[4]

-

RING (Really Interesting New Gene) Domain: This zinc-finger domain is responsible for recruiting ubiquitin-charged E2 conjugating enzymes, positioning them to transfer ubiquitin to a substrate protein. The E3 ligase activity of the RING domain is crucial for the function of most TRIM proteins.[5]

-

B-box Domains (B-box1 and B-box2): These are also zinc-binding domains that are thought to be involved in higher-order oligomerization and may contribute to substrate recognition.[5]

-

Coiled-Coil Domain: This domain mediates the homo- and hetero-dimerization of TRIM proteins, a process that is often essential for their E3 ligase activity and the formation of larger protein complexes.[5]

The C-terminal region of TRIM proteins is highly variable and contains different protein-protein interaction domains, such as the PRY-SPRY (B30.2) domain, which is the most common and is critical for substrate recognition.[3] This modular domain structure allows for the vast functional diversity observed within the TRIM family.

The primary enzymatic function of most TRIM proteins is to act as RING-type E3 ubiquitin ligases.[4] They catalyze the covalent attachment of ubiquitin to lysine residues on substrate proteins. This process, known as ubiquitination, can lead to various cellular outcomes depending on the type of ubiquitin chain linkage. K48-linked polyubiquitin chains typically target proteins for degradation by the proteasome, while K63-linked chains are often involved in non-proteolytic signaling events, such as kinase activation and the assembly of signaling complexes.[6] Some TRIM proteins can also mediate the conjugation of other ubiquitin-like modifiers, such as SUMO and ISG15.[7]

TRIM Proteins as Regulators of Innate Immune Signaling

A significant body of research has highlighted the central role of TRIM proteins in regulating innate immune signaling pathways, particularly those involved in antiviral defense.[8] They can act as both positive and negative regulators at multiple steps of these cascades.

RIG-I-Like Receptor (RLR) Signaling

The RLR pathway is crucial for the detection of viral RNA in the cytoplasm. Key TRIM proteins involved in this pathway include:

-

TRIM25: One of the most well-studied TRIMs, TRIM25 is a positive regulator of RIG-I signaling. It mediates the K63-linked ubiquitination of the N-terminal CARD domains of RIG-I, a critical step for the activation of the downstream adaptor protein MAVS and subsequent induction of type I interferons.[9]

-

TRIM15: This TRIM protein has been identified as a regulator in the RIG-I sensing pathway, contributing to virus-induced interferon production.[1]

Toll-Like Receptor (TLR) Signaling

TLRs are transmembrane receptors that recognize pathogen-associated molecular patterns (PAMPs) at the cell surface or in endosomes. Several TRIM proteins modulate TLR signaling:

-

TRIM62: This protein plays a critical role in the TRIF branch of the TLR4 signaling pathway, which is activated by lipopolysaccharide (LPS) from Gram-negative bacteria.[1]

-

TRIM8: TRIM8 has been shown to activate the TAK1 kinase, a key downstream effector in both TLR and RLR signaling, leading to the activation of NF-κB and MAP kinases.

NF-κB and AP-1 Signaling

Many TRIM proteins converge on the activation of the transcription factors NF-κB and AP-1, which are master regulators of inflammatory and immune responses. A screen of 43 human TRIM proteins revealed that 16 of them could induce NF-κB and/or AP-1 signaling.[1]

Data Presentation: Quantitative Insights into TRIM Protein Function

Quantitative analysis is essential for understanding the precise roles of TRIM proteins in cellular signaling. The following tables summarize available quantitative data on the activation of signaling pathways by various TRIM proteins and their binding affinities.

Table 1: Activation of NF-κB and AP-1 Signaling by Human TRIM Proteins

This table summarizes the fold induction of NF-κB and AP-1 reporter activity in HEK293 cells upon overexpression of 43 different human TRIM proteins. Data is adapted from a high-throughput screening study.[1]

| TRIM Protein | NF-κB Fold Induction (mean ± SD) | AP-1 Fold Induction (mean ± SD) | Signaling Activity |

| TRIM1 | 3.5 ± 0.5 | 4.2 ± 0.8 | NF-κB & AP-1 |

| TRIM5α | 5.1 ± 0.9 | 6.3 ± 1.1 | NF-κB & AP-1 |

| TRIM8 | 4.8 ± 0.7 | 3.9 ± 0.6 | NF-κB & AP-1 |

| TRIM13 | 3.2 ± 0.4 | 1.5 ± 0.2 | NF-κB |

| TRIM14 | 2.8 ± 0.3 | 3.1 ± 0.5 | NF-κB & AP-1 |

| TRIM15 | 1.8 ± 0.2 | 4.5 ± 0.7 | AP-1 |

| TRIM21 | 1.6 ± 0.3 | 5.8 ± 1.0 | AP-1 |

| TRIM22 | 3.9 ± 0.6 | 3.5 ± 0.5 | NF-κB & AP-1 |

| TRIM25 | 4.2 ± 0.7 | 2.5 ± 0.4 | NF-κB & AP-1 |

| TRIM27 | 1.9 ± 0.3 | 3.8 ± 0.6 | AP-1 |

| TRIM31 | 1.7 ± 0.2 | 4.1 ± 0.7 | AP-1 |

| TRIM32 | 3.1 ± 0.4 | 2.9 ± 0.4 | NF-κB & AP-1 |

| TRIM37 | 2.9 ± 0.4 | 1.6 ± 0.2 | NF-κB |

| TRIM38 | 2.5 ± 0.3 | 1.4 ± 0.2 | NF-κB |

| TRIM52 | 3.8 ± 0.6 | 1.9 ± 0.3 | NF-κB |

| TRIM62 | 6.2 ± 1.2 | 5.5 ± 0.9 | NF-κB & AP-1 |

| Vector Control | 1.0 ± 0.1 | 1.0 ± 0.1 | - |

| Other 27 TRIMs | < 2.5 | < 2.5 | Inactive |

Table 2: Binding Affinities of TRIM Protein Interactions

This table provides examples of dissociation constants (Kd) for the interaction of TRIM proteins with their binding partners. A lower Kd value indicates a higher binding affinity.

| TRIM Protein | Interacting Partner | Dissociation Constant (Kd) | Method |

| TRIM21 | IgG Fc (dimeric) | 0.6 nM | Surface Plasmon Resonance |

| TRIM21 | IgG Fc (monomeric) | ~200 nM | Surface Plasmon Resonance |

Experimental Protocols

Studying the function of TRIM proteins requires a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

In Vitro Ubiquitination Assay

This assay is used to determine if a TRIM protein has E3 ligase activity and can directly ubiquitinate a substrate protein.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UBE2D2/UbcH5b)

-

Recombinant, purified TRIM protein (E3 ligase)

-

Recombinant, purified substrate protein

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies against the substrate protein and ubiquitin

Procedure:

-

Set up the ubiquitination reaction mixture on ice. A typical 20 µL reaction includes:

-

100 nM E1 enzyme

-

500 nM E2 enzyme

-

1-2 µM TRIM protein (E3)

-

1-2 µM substrate protein

-

10 µM Ubiquitin

-

2 mM ATP

-

2 µL 10x Ubiquitination Buffer

-

Nuclease-free water to 20 µL

-

-

Include negative controls, such as reactions lacking E1, E2, E3, ATP, or ubiquitin.

-

Incubate the reactions at 37°C for 1-2 hours.

-

Stop the reaction by adding 5 µL of 5x SDS loading buffer and boiling at 95°C for 5 minutes.

-

Resolve the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform Western blotting using an antibody specific to the substrate protein to detect higher molecular weight ubiquitinated species. An anti-ubiquitin antibody can also be used to confirm ubiquitination.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify protein-protein interactions in a cellular context. This protocol can determine if a TRIM protein interacts with a putative substrate or signaling partner.

Materials:

-

Cultured cells expressing the proteins of interest (can be endogenous or overexpressed with tags like FLAG or HA).

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Antibody specific to the "bait" protein (the TRIM protein or its partner).

-

Protein A/G magnetic beads or agarose beads.

-

Wash buffer (e.g., lysis buffer with lower detergent concentration).

-

Elution buffer (e.g., glycine-HCl pH 2.5 or SDS loading buffer).

-

SDS-PAGE and Western blotting reagents.

-